3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide
Brand Name: Vulcanchem
CAS No.: 5549-40-6
VCID: VC10806921
InChI: InChI=1S/C16H12ClN3O2/c1-10-14(16(21)19-11-5-4-8-18-9-11)15(20-22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,19,21)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74 g/mol

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide

CAS No.: 5549-40-6

Cat. No.: VC10806921

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide - 5549-40-6

Specification

CAS No. 5549-40-6
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74 g/mol
IUPAC Name 3-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C16H12ClN3O2/c1-10-14(16(21)19-11-5-4-8-18-9-11)15(20-22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,19,21)
Standard InChI Key ZYDFDUCKVZYMRC-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₁₆H₁₂ClN₃O₂) comprises:

  • Isoxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2.

  • Substituents:

    • 2-Chlorophenyl group at position 3.

    • Methyl group at position 5.

    • Carboxamide group at position 4, linked to a pyridine ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂ClN₃O₂Calculated
Molecular Weight313.74 g/mol
LogP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Acceptors4

The presence of the pyridine and chlorophenyl groups enhances lipophilicity, potentially improving blood-brain barrier permeability .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process, with 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid as a critical intermediate. A patented method outlines the following steps:

  • Formation of Isoxazolecarboxylic Acid:

    • Reacting 3-(2-chlorophenyl)-5-methylisoxazole with chloroformate reagents.

    • Example: Use of bis(trichloromethyl) carbonate (triphosgene) in orthodichlorobenzene at 145–150°C yields 96% purity .

  • Amidation with 3-Aminopyridine:

    • The carboxylic acid intermediate is treated with thionyl chloride to form the acyl chloride.

    • Subsequent reaction with 3-aminopyridine in tetrahydrofuran (THF) produces the target carboxamide.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueCatalyst
Temperature145–150°CTetrabutyl urea
SolventOrthodichlorobenzene
Molar Ratio (Acid:Triphosgene)1:0.5

This method minimizes waste and achieves high yields (>95%) , making it industrially viable.

Pharmacological Profile

Anticancer Activity

Isoxazolecarboxamides exhibit tubulin polymerization inhibition, akin to combretastatin A-4 . For example, analogs like 34 and 35 (IC₅₀: 0.04–12.00 µM) disrupt microtubule assembly in leukemia and prostate cancer cells . The pyridine moiety in 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide may enhance DNA intercalation, though direct evidence requires further study.

Anti-Inflammatory Properties

Structurally similar compounds (e.g., 4,5-diphenyl-4-isoxazolines) show COX-2 selectivity (IC₅₀: 0.95 µM) . The chloro substituent on the phenyl ring enhances binding to COX-2’s hydrophobic pocket, suggesting potential utility in inflammation management .

Applications in Drug Development

Kinase Inhibition

Isoxazole derivatives inhibit kinases like CK1δ (IC₅₀: 0.23 µM) , which regulate circadian rhythms and neurodegenerative diseases. The carboxamide group in this compound may chelate ATP-binding sites, a mechanism observed in p38α MAPK inhibitors .

Future Perspectives

  • Targeted Drug Delivery: Conjugation with nanoparticles could mitigate off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring’s substituents may optimize pharmacokinetics.

  • Clinical Trials: Prioritize testing in models of inflammation-driven cancers.

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